Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate
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Overview
Description
Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate: is a chemical compound with the molecular formula C6H3BrF8O3 and a molecular weight of 354.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and oxygen atoms, making it a unique and valuable substance in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate typically involves the reaction of 2-bromotetrafluoroethanol with tetrafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality standards. The use of automated systems and continuous monitoring ensures consistent production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include such as amines or thiols.
Oxidation: Oxidizing agents like or are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications .
Scientific Research Applications
Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various biochemical reactions, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
- Methyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
- Methyl 2-(2-fluorotetrafluoroethoxy)tetrafluoropropionate
Uniqueness
Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where bromine’s reactivity is advantageous .
Properties
Molecular Formula |
C6H3BrF8O3 |
---|---|
Molecular Weight |
354.98 g/mol |
IUPAC Name |
methyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H3BrF8O3/c1-17-2(16)3(8,5(11,12)13)18-6(14,15)4(7,9)10/h1H3 |
InChI Key |
FWURRLSPMZESBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Origin of Product |
United States |
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